molecular formula C10H9ClN2O B3010610 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol CAS No. 20629-91-8; 90-31-3

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol

Cat. No. B3010610
CAS RN: 20629-91-8; 90-31-3
M. Wt: 208.65
InChI Key: HRBCDVLFVGOSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.65. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBCDVLFVGOSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one

CAS RN

90-31-3
Record name 3-METHYL-1-(3'-CHLOROPHENYL)-2-PYRAZOLIN-5-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76806T6L7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 3-chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4) (14.2 g) in acetic acid (60 mL) was added methyl acetoacetate (10.70 mL). The reaction was allowed to stir overnight at 60° C. and the volatiles were removed under reduced pressure and partitioned between saturated sodium bicarbonate and EtOAc. The organic layer was separated and concentrated under reduced pressure and purified by silica gel column chromatography using a gradient of 0-75% EtOAc in heptanes. The resulting solid was triturated with heptanes to give the title compound (10.3 g) having the following physical data as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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